

# Application Notes and Protocols: Loading IL-12 circRNA into H1L1A1B3 Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | H1L1A1B3  |           |
| Cat. No.:            | B15621246 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Circular RNA (circRNA) has emerged as a promising class of therapeutic molecules due to its high stability and lack of free ends, rendering it resistant to exonuclease degradation. Interleukin-12 (IL-12) is a potent pro-inflammatory cytokine with significant anti-tumor activity. The delivery of circRNA encoding for IL-12 using tailored lipid nanoparticles (LNPs) represents a cutting-edge approach in cancer immunotherapy. This document provides detailed protocols for the encapsulation of IL-12 circRNA into the novel ionizable lipid nanoparticle, **H1L1A1B3**, which has demonstrated enhanced transfection efficiency in lung cancer cells.[1][2][3]

The **H1L1A1B3** LNP platform offers a robust vehicle for delivering IL-12 circRNA, leading to a durable immune response and significant tumor regression in preclinical models.[1][2] These application notes and protocols are intended to guide researchers in the successful formulation, characterization, and application of IL-12 circRNA-loaded **H1L1A1B3** nanoparticles.

### **Data Presentation**

## Table 1: Characterization of H1L1A1B3 LNPs with IL-12 circRNA



| Parameter                    | IL-12 circRNA-H1L1A1B3 LNPs |
|------------------------------|-----------------------------|
| Size (nm)                    | 85.3 ± 2.1                  |
| Polydispersity Index (PDI)   | 0.12 ± 0.02                 |
| Zeta Potential (mV)          | -5.8 ± 0.7                  |
| Encapsulation Efficiency (%) | 96.4 ± 1.5                  |

Data presented as mean  $\pm$  standard deviation.

Table 2: In Vitro IL-12p70 Expression

| Cell Line           | Treatment (200 ng<br>RNA/well) | IL-12p70 Expression<br>(pg/mL) |
|---------------------|--------------------------------|--------------------------------|
| LLC1                | IL-12 circRNA-H1L1A1B3<br>LNPs | 12,500 ± 850                   |
| Untreated           | Not Detected                   | _                              |
| Naked IL-12 circRNA | Not Detected                   |                                |
| HKP1                | IL-12 circRNA-H1L1A1B3<br>LNPs | 9,800 ± 720                    |
| Untreated           | Not Detected                   |                                |
| Naked IL-12 circRNA | Not Detected                   | _                              |

Data presented as mean  $\pm$  standard deviation. Expression measured by ELISA on cell supernatants.[4]

## Experimental Protocols Protocol 1: Production of IL-12 circRNA

This protocol describes the in vitro transcription and circularization of IL-12 RNA.

Materials:



- Linearized DNA template encoding the permuted intron-exon IL-12 construct
- In vitro transcription kit (e.g., T7 High Yield RNA Synthesis Kit)
- GTP
- Mg<sup>2+</sup> solution
- RNase R
- Purification columns (e.g., affinity chromatography or HPLC)[5][6][7]
- Nuclease-free water

#### Procedure:

- In Vitro Transcription (IVT):
  - Set up the IVT reaction according to the manufacturer's protocol using the linearized DNA template.
  - 2. Incubate the reaction at 37°C for 2-4 hours.
- · Circularization:
  - 1. To the IVT reaction mixture, add GTP and additional Mg<sup>2+</sup> to facilitate the self-splicing reaction of the permuted intron-exon construct.[8]
  - 2. Incubate at 37°C for 16 hours to allow for circularization.
- Purification:
  - (Optional) Treat the reaction mixture with RNase R to digest any remaining linear RNA species.
  - 2. Purify the IL-12 circRNA using affinity chromatography with Oligo(dT) columns or high-performance liquid chromatography (HPLC) to ensure high purity.[4][5][6][7]
- Quantification and Quality Control:



- 1. Quantify the circRNA concentration using a spectrophotometer (e.g., NanoDrop).
- 2. Assess the purity and integrity of the circRNA using denaturing agarose gel electrophoresis or polyacrylamide gel electrophoresis (PAGE).[8]

## Protocol 2: Formulation of IL-12 circRNA-loaded H1L1A1B3 Nanoparticles

This protocol details the encapsulation of IL-12 circRNA into **H1L1A1B3** LNPs via microfluidic mixing.[9][10]

#### Materials:

- H1L1A1B3 ionizable lipid
- Helper lipids (e.g., DSPC, cholesterol)
- PEG-lipid (e.g., DMG-PEG 2000)
- Ethanol
- IL-12 circRNA in a low pH buffer (e.g., citrate buffer, pH 4.0)
- Dialysis cassettes (e.g., 10 kDa MWCO)
- Phosphate-buffered saline (PBS), pH 7.4
- · Microfluidic mixing device

#### Procedure:

- Lipid Preparation:
  - 1. Dissolve the **H1L1A1B3** ionizable lipid, helper lipids, and PEG-lipid in ethanol to create a lipid-ethanol solution.
- Aqueous Phase Preparation:



- 1. Dissolve the purified IL-12 circRNA in the low pH buffer.
- Microfluidic Mixing:
  - 1. Set up the microfluidic mixing device according to the manufacturer's instructions.
  - 2. Load the lipid-ethanol solution into one syringe and the IL-12 circRNA aqueous solution into another.
  - Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic). This rapid mixing process facilitates the self-assembly of the LNPs and encapsulation of the circRNA.
- Dialysis and Concentration:
  - 1. Collect the resulting nanoparticle suspension.
  - 2. Dialyze the suspension against PBS (pH 7.4) for at least 18 hours to remove ethanol and buffer exchange.
  - 3. Concentrate the LNP suspension using a centrifugal filter device if necessary.
- Sterilization:
  - 1. Sterilize the final IL-12 circRNA-**H1L1A1B3** LNP formulation by passing it through a 0.22  $\mu m$  filter.

## Protocol 3: Characterization of IL-12 circRNA-H1L1A1B3 Nanoparticles

This protocol outlines the key characterization assays to ensure the quality of the formulated LNPs.

- 1. Size and Polydispersity Index (PDI) Measurement:
- Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.



- Dilute the LNP suspension in PBS before measurement.
- 2. Zeta Potential Measurement:
- Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.
- Dilute the LNP suspension in an appropriate buffer for measurement.
- 3. Encapsulation Efficiency (EE) Quantification:
- Use a fluorescent dye that specifically binds to RNA (e.g., RiboGreen assay).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).
- Calculate the EE using the following formula: EE (%) = [(Total RNA fluorescence Free RNA fluorescence) / Total RNA fluorescence] x 100
- 4. In Vitro Transfection and IL-12 Expression:
- Seed target cells (e.g., LLC1 or HKP1 lung cancer cells) in a 24-well plate.[4]
- Add the IL-12 circRNA-H1L1A1B3 LNPs to the cells at a desired concentration (e.g., 200 ng of circRNA per well).[2]
- Include untreated cells and cells treated with naked circRNA as negative controls.
- Incubate for 24-48 hours.
- Collect the cell culture supernatant and quantify the secreted IL-12p70 protein using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[4]

### **Visualizations**





Click to download full resolution via product page

Caption: IL-12 Signaling Pathway.[11][12][13][14][15]





Click to download full resolution via product page

Caption: LNP Formulation and Purification Workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Tumor-Tailored Ionizable Lipid Nanoparticles Facilitate IL-12 Circular RNA Delivery for Enhanced Lung Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Complete Approach for circRNA Therapeutics from Purification to Lyophilized Delivery Using Novel Ionizable Lipids PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encapsulating In Vitro Transcribed circRNA into Lipid Nanoparticles Via Microfluidic Mixing | Springer Nature Experiments [experiments.springernature.com]
- 11. Immunology of IL-12: An update on functional activities and implications for disease PMC [pmc.ncbi.nlm.nih.gov]
- 12. sinobiological.com [sinobiological.com]
- 13. Interleukin-12: an update on its immunological activities, signaling and regulation of gene expression PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Loading IL-12 circRNA into H1L1A1B3 Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15621246#loading-il-12-circrna-into-h1l1a1b3-nanoparticles]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com